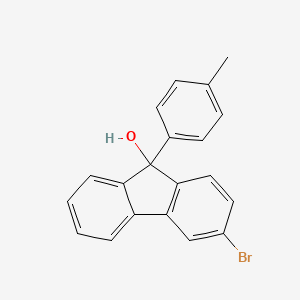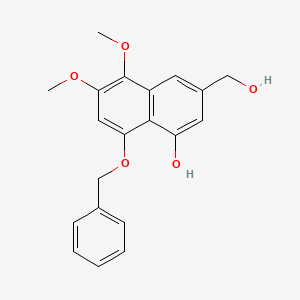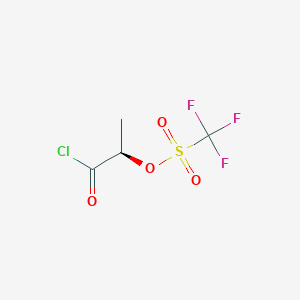![molecular formula C12H26O4 B12525841 1,1'-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol) CAS No. 667452-76-8](/img/structure/B12525841.png)
1,1'-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol) is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol) typically involves the reaction of 2-methylpropane-1,3-diol with butan-2-ol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol) can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or ketones.
Reduction: This reaction can convert the compound into alcohols or alkanes.
Substitution: This reaction can replace one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce aldehydes or ketones, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,1’-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological environment, resulting in the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenylbutane: Similar in structure but with different functional groups.
1,3-Diphenyl-1-butene: Another structurally related compound with distinct chemical properties.
Uniqueness
1,1’-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol) is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound for further study and development.
Propriétés
Numéro CAS |
667452-76-8 |
|---|---|
Formule moléculaire |
C12H26O4 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
1-[3-(2-hydroxybutoxy)-2-methylpropoxy]butan-2-ol |
InChI |
InChI=1S/C12H26O4/c1-4-11(13)8-15-6-10(3)7-16-9-12(14)5-2/h10-14H,4-9H2,1-3H3 |
Clé InChI |
ABGVLRSTODFERK-UHFFFAOYSA-N |
SMILES canonique |
CCC(COCC(C)COCC(CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,3R,4S)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12525760.png)

![7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 8-hydroxy-6-oxo-, 1,1-dimethylethyl ester, (5S)-](/img/structure/B12525769.png)
![Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane](/img/structure/B12525784.png)

![1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione](/img/structure/B12525802.png)
![Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12525807.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide](/img/structure/B12525812.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12525813.png)
![2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12525819.png)
![Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]-](/img/structure/B12525823.png)


![2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12525856.png)
